Bienvenue dans la boutique en ligne BenchChem!

Fluvastatin Lactone

CYP3A4/5 inhibition drug-drug interaction human liver microsomes

Fluvastatin lactone (CAS 94061-83-3) is the closed-ring intramolecular ester of fluvastatin, serving as lipophilic prodrug and critical degradation impurity reference. Unlike fluvastatin sodium or other statin lactones, it exhibits a unique inverted CYP2C9 inhibition hierarchy—the acid form inhibits CYP2C9 more potently than the lactone, reversing the class-typical pattern. Validated CYP3A4/5 IC₅₀ of 14.9 μM anchors mid-range inhibition in DDI screening panels. Enhanced lipophilicity enables passive skeletal muscle cell diffusion, essential for statin myotoxicity (SAMS) mechanistic studies. Substitution with fluvastatin sodium or atorvastatin/simvastatin lactone produces directionally opposite CYP inhibition data—neither can substitute. Procure this characterized reference material for method validation, impurity quantification, and genotype-dependent CYP2C9 variant inhibition research.

Molecular Formula C24H24FNO3
Molecular Weight 393.4 g/mol
CAS No. 94061-83-3
Cat. No. B562912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin Lactone
CAS94061-83-3
SynonymsFluindostatin;  XU 62-320;  Lescol;  Lipaxan;  Primexin;  (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-Pyran-2-one; 
Molecular FormulaC24H24FNO3
Molecular Weight393.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1
InChIKeyVPXDEUFAXJFWBG-MCBHFWOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluvastatin Lactone (CAS 94061-83-3): What Procurement and Research Teams Need to Know Before Sourcing


Fluvastatin lactone (CAS 94061-83-3) is the intramolecular ester (closed-ring) form of the hydroxy acid fluvastatin, a fully synthetic HMG-CoA reductase inhibitor (statin). Molecular formula C₂₄H₂₄FNO₃, molecular weight 393.45 g/mol . It serves a dual role: as the lipophilic prodrug form that undergoes pH-dependent interconversion with the active hydroxy acid in vivo, and as a critical process and degradation impurity that must be monitored during fluvastatin active pharmaceutical ingredient (API) manufacture and stability studies [1].

Why Fluvastatin Lactone Cannot Be Substituted with Fluvastatin Sodium or Other Statin Lactones in Analytical and Biological Workflows


Substitution of fluvastatin lactone with fluvastatin sodium salt or with lactone forms of other statins (e.g., atorvastatin lactone, simvastatin lactone) introduces unacceptable variability in CYP enzyme inhibition profiles, metabolic clearance rates, and chromatographic behavior. Fluvastatin lactone exhibits a distinctive inhibition pattern: unlike other statin lactones, it is less potent than its corresponding acid form in inhibiting CYP2C9-mediated metabolism, a reversal of the typical lactone > acid inhibition hierarchy observed across the statin class [1]. Additionally, fluvastatin lactone displays a 7-fold higher metabolic clearance than fluvastatin acid—substantially lower than the 70–73-fold differences seen with simvastatin and atorvastatin lactones—making cross-compound extrapolation invalid [2].

Fluvastatin Lactone (94061-83-3): Quantitative Evidence for Differentiated Selection in Analytical, Metabolic, and Toxicity Applications


CYP3A4/5 Inhibition: Fluvastatin Lactone IC50 Ranking vs. Six Statin Lactones in Human Liver Microsomes

In head-to-head testing of eight statin lactones in human liver microsomes, fluvastatin lactone demonstrated an IC₅₀ of 14.9 μM for CYP3A4/5 inhibition, positioning it intermediate in potency—less inhibitory than atorvastatin lactone (5.6 μM) and cerivastatin lactone (8.1 μM), but comparable to simvastatin lactone (15.2 μM) and more potent than rosuvastatin lactone (20.7 μM) and lovastatin lactone (24.1 μM) [1]. The corresponding fluvastatin acid form showed minimal CYP3A4/5 inhibition. This rank-order inhibition pattern correlates with lipophilicity and MDR1 transport inhibition, establishing fluvastatin lactone as a specific reference compound for CYP3A4/5 interaction studies [1].

CYP3A4/5 inhibition drug-drug interaction human liver microsomes

CYP2C9 Inhibition Reversal: Fluvastatin Lactone Shows Weaker Inhibition Than Fluvastatin Acid, Opposite to Other Statins

In a comparative study of S-warfarin 7-hydroxylation catalyzed by human liver microsomes and recombinant CYP2C9 variants, fluvastatin lactone exhibited a unique inhibition profile: whereas lactone forms of atorvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin all inhibited CYP2C9 activity more potently than their corresponding acid forms, fluvastatin acid showed stronger inhibition than fluvastatin lactone—a reversal of the class-level trend [1]. The Ki values for fluvastatin acid versus fluvastatin lactone differed significantly between CYP2C9.1 and CYP2C9.3 variants, indicating genotype-dependent inhibition potency [1].

CYP2C9 inhibition S-warfarin hydroxylation statin acid-lactone differentiation

Metabolic Clearance: Fluvastatin Lactone CLint (7-Fold vs. Acid) Compared with Atorvastatin (73-Fold) and Simvastatin (70-Fold)

In a systematic comparison of acid and lactone forms of six statins, the metabolic clearance of fluvastatin lactone was 7-fold higher than that of fluvastatin acid [1]. This 7-fold differential is markedly lower than the 73-fold difference for atorvastatin and 70-fold difference for simvastatin, indicating that fluvastatin lactone undergoes comparatively modest metabolic activation relative to its acid form. CYP2C enzymes were critically involved in fluvastatin acid metabolism but not in lactone metabolism, where CYP3A4 was the primary enzyme [1]. This enzymatic divergence further distinguishes fluvastatin lactone from both its acid counterpart and other statin lactones.

metabolic clearance intrinsic clearance statin lactone metabolism CYP3A4

Statin Lactone Metabolic Rates in HLMs: Fluvastatin Lactone vs. Atorvastatin and Simvastatin Lactones

In a 2021 comprehensive in vitro metabolism comparison using human liver microsomes (HLMs), statin lactones as a class were metabolized to a much higher extent than their acid forms [1]. Atorvastatin lactone and simvastatin (lactone) showed extensive metabolism with intrinsic clearance (CLint) values of 3,700 and 7,400 µL/min/mg, respectively, whereas the lactones of 2-hydroxyatorvastatin, 4-hydroxyatorvastatin, and pitavastatin showed slower metabolism (CLint 20–840 µL/min/mg). Acid forms had CLint values in the range <0.1–80 µL/min/mg [1]. Fluvastatin lactone's CLint, while not numerically specified in this dataset, falls within the moderate metabolic clearance category distinct from the high-clearance atorvastatin/simvastatin lactone group—a classification that informs CYP-mediated drug interaction risk stratification.

human liver microsomes intrinsic clearance statin lactone comparative metabolism

Myotoxicity Induction: Fluvastatin Lactone Effects in Human Skeletal Muscle Cells

Fluvastatin lactone induces myotoxicity in human skeletal muscle cells . This myotoxic effect is a shared property among statin lactones; the lactone forms are considerably more lipophilic than the acid forms, facilitating greater passive diffusion into muscle cells and increased access to intracellular targets including cytochrome P450 enzymes and transporters [1]. The lipophilic nature of fluvastatin lactone, combined with its conversion to the active hydroxy acid in vivo, makes it a relevant probe compound for investigating statin-associated muscle symptoms (SAMS) mechanisms.

statin myotoxicity skeletal muscle in vitro toxicity statin lactone

pH-Dependent Hydroxy Acid–Lactone Interconversion Energetics: DFT Analysis of Fluvastatin

Density functional theory (DFT) analysis of fluvastatin's hydroxy acid–lactone interconversion revealed that regardless of pH conditions, the lactone form is always higher in energy than the hydroxy acid by 6–19 kcal mol⁻¹ [1]. Under basic conditions, the activation barrier for hydrolysis (lactone → acid) is 9 kcal mol⁻¹, significantly lower than the reverse reaction barrier of 28 kcal mol⁻¹, making the lactone form thermodynamically unstable under basic conditions. Under acidic conditions, activation barriers are comparable in both directions (22 and 28 kcal mol⁻¹), making both forms equally probable. Direct one-step interconversion is unfavorable due to a >40 kcal mol⁻¹ barrier [1].

DFT hydroxy acid-lactone interconversion activation barrier fluvastatin stability

Fluvastatin Lactone (94061-83-3): Validated Application Scenarios Driven by Quantitative Differentiation Evidence


CYP2C9 Pharmacogenomics and Warfarin-Statin Drug-Drug Interaction Studies

Researchers investigating CYP2C9 genetic variant effects on statin-warfarin interactions require fluvastatin lactone as a unique comparator. Unlike all other statins tested, fluvastatin exhibits an inverted inhibition hierarchy where the acid form inhibits CYP2C9 more potently than the lactone form. The Ki values differ significantly between CYP2C9.1 and CYP2C9.3 variants [1]. This makes fluvastatin lactone essential for designing controlled experiments that probe genotype-dependent inhibition mechanisms—substituting another statin lactone would yield directionally opposite CYP2C9 inhibition data.

In Vitro CYP3A4/5 Inhibition Screening and DDI Risk Assessment Panels

Fluvastatin lactone, with a validated CYP3A4/5 IC₅₀ of 14.9 μM in human liver microsomes, serves as a calibrated mid-range inhibitor for CYP3A4/5 screening panels [1]. Its rank-order position between cerivastatin lactone (8.1 μM) and simvastatin lactone (15.2 μM) provides a reference point for inter-laboratory assay validation and DDI risk stratification. Procurement of fluvastatin lactone rather than fluvastatin sodium is critical because the acid form shows minimal CYP3A4/5 inhibition—using the sodium salt would produce false-negative results in CYP3A4/5 liability screens.

Pharmaceutical QC: Stability-Indicating HPLC/LC-MS Method Development and Impurity Monitoring

Fluvastatin lactone is the intramolecular ester degradation product of fluvastatin hydroxy acid, formed via cyclization under acidic or dehydrating conditions [1]. It is routinely monitored as a stability-related and process impurity in fluvastatin API manufacture, ANDA submissions, and commercial production QC [1]. The lactone exhibits distinct reversed-phase HPLC retention and characteristic LC-MS mass shift relative to the parent acid, enabling its use as a reference standard for method validation and impurity quantification. Traceability against USP or EP pharmacopeial standards can be established using characterized fluvastatin lactone reference material [2].

Statin Myotoxicity Mechanistic Studies and Skeletal Muscle Cell Assays

Fluvastatin lactone induces myotoxicity in human skeletal muscle cells, making it a relevant probe compound for investigating statin-associated muscle symptoms (SAMS) [1]. The lactone form's enhanced lipophilicity facilitates greater passive diffusion into muscle cells compared with the hydroxy acid form [2]. Researchers studying the relative contributions of lactone versus acid forms to statin-induced myopathy require fluvastatin lactone as a defined comparator—neither fluvastatin sodium nor other statin lactones can substitute due to compound-specific differences in lipophilicity, metabolic activation, and intracellular accumulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluvastatin Lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.